Allolactose - 28447-39-4

Allolactose

Catalog Number: EVT-258180
CAS Number: 28447-39-4
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • β-Galactosidase-mediated synthesis: Allolactose is primarily synthesized enzymatically through the transgalactosylation activity of β-galactosidase. [, , , , ] This enzyme, encoded by the lacZ gene in E. coli, catalyzes the transfer of a galactose moiety from lactose to another lactose molecule, forming allolactose and a trisaccharide. [, , ] Several factors influence this reaction, including:

    • Lactose concentration: Higher lactose concentrations favour transgalactosylation and allolactose production. [, ]
    • pH: A higher pH (above 7.8) increases the transgalactosylase/hydrolase activity ratio of β-galactosidase, promoting allolactose synthesis. []
    • Metal ions: The presence of magnesium ions is crucial for transgalactosylation activity. []
    • Anomeric configuration of lactose: β-lactose leads to a higher ratio of transgalactosylation to hydrolysis compared to α-lactose. []
  • Source of β-galactosidase: While E. coli β-galactosidase is commonly used, enzymes from other sources like Kluyveromyces lactis, [, ] Bifidobacterium bifidum, [] Bacillus circulans, [] Aspergillus oryzae, [] and Pantoea anthophila [] have also been explored for allolactose production.

Future Directions
  • Optimizing GOS production: Further research is needed to optimize the enzymatic synthesis of GOS, including allolactose-derived GOS, using various β-galactosidases. [, , , , ] This includes exploring novel enzyme sources, engineering enzymes with enhanced transgalactosylation activity, and optimizing reaction conditions for improved yield and desired GOS profiles. [, , , , ]

  • Understanding the role of allolactose in bacterial signaling: Further investigations into the specific roles and interactions of allolactose in bacterial signaling pathways, beyond lac operon regulation, are warranted. This includes exploring its potential involvement in quorum sensing, biofilm formation, and virulence. []

  • Developing novel therapeutics: Exploring the potential of allolactose analogs as therapeutic agents is an exciting avenue. [] Modifying the structure of allolactose could lead to compounds with enhanced stability, bioavailability, and specific biological activities, potentially targeting bacterial infections or other metabolic disorders. []

  • Utilizing allolactose in metabolic engineering: Incorporating the allolactose synthesis pathway into other organisms through metabolic engineering could provide novel strategies for producing valuable biomolecules like GOS. [, ] This approach holds promise for developing sustainable and efficient production platforms for prebiotics and other functional food ingredients. [, ]

Lactose

Compound Description: Lactose is a disaccharide sugar found in milk, composed of galactose and glucose units linked by a β(1→4) glycosidic bond. It serves as the primary substrate for β-galactosidase, the enzyme responsible for lactose hydrolysis and allolactose synthesis. [, , , ]

Relevance: Lactose is the precursor molecule from which allolactose is synthesized by β-galactosidase through an intramolecular transgalactosylation reaction. [, , ] The enzyme catalyzes the transfer of the galactose moiety from one lactose molecule to the 6-position of the glucose moiety of another lactose molecule, resulting in the formation of allolactose. []

Glucose

Compound Description: Glucose, a monosaccharide sugar, is a fundamental energy source for cells and a component of many carbohydrates. In the context of the lac operon, glucose plays a crucial role as a catabolite repressor and an acceptor molecule in the synthesis of allolactose. [, , , , , , , ]

Relevance: Glucose exhibits a multifaceted relationship with allolactose. Firstly, glucose acts as an acceptor molecule during the transgalactosylation reaction catalyzed by β-galactosidase, where the enzyme transfers a galactose unit from lactose to glucose, forming allolactose. [, , ] Secondly, glucose is a key player in catabolite repression, a regulatory mechanism where the presence of glucose inhibits the expression of the lac operon, ultimately reducing allolactose production. [, , , ]

Galactose

Compound Description: Galactose, a monosaccharide sugar, is a component of lactose and other carbohydrates. It is released alongside glucose during the hydrolysis of lactose by β-galactosidase. [, , , , , , ]

6-Galactobiose (Gal-β(1→6)-Gal)

Compound Description: 6-Galactobiose is a disaccharide composed of two galactose units linked by a β(1→6) bond. It is a product of transgalactosylation reactions catalyzed by some β-galactosidases. [, , , ]

Relevance: 6-Galactobiose is structurally similar to allolactose, sharing the β(1→6) linkage, but differs in having two galactose units instead of one galactose and one glucose. [, , ] Its presence in reaction mixtures using lactose as substrate indicates the promiscuity of β-galactosidase in catalyzing transgalactosylation reactions, highlighting the enzyme's ability to form diverse linkages beyond allolactose. []

6′-Galactosyl-lactose (Gal-β(1→6)-Gal-β(1→4)-Glc)

Compound Description: 6′-Galactosyl-lactose is a trisaccharide produced by the transgalactosylation activity of β-galactosidase, formed by adding a galactose unit to the 6-position of the galactose moiety in lactose. [, , , ]

Relevance: 6′-Galactosyl-lactose exemplifies the diverse range of oligosaccharides that β-galactosidase can synthesize beyond allolactose. [, , ] Its presence in reaction mixtures with lactose highlights the enzyme's capability to utilize both lactose and its transgalactosylation products as acceptors, leading to a complex mixture of oligosaccharides. []

3′-Galactosyl-lactose (Gal-β(1→3)-Gal-β(1→4)-Glc)

Compound Description: 3′-Galactosyl-lactose is a trisaccharide produced by the transgalactosylation activity of β-galactosidase, formed by adding a galactose unit to the 3-position of the galactose moiety in lactose. [, , ]

Relevance: 3′-Galactosyl-lactose demonstrates the diverse linkage specificity of β-galactosidase. While allolactose formation involves a β(1→6) linkage, the presence of this trisaccharide in reaction mixtures with lactose indicates the enzyme's capacity to catalyze transgalactosylation reactions with β(1→3) linkages. [, , ] This highlights the enzyme's potential to synthesize a broader spectrum of prebiotic oligosaccharides.

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Compound Description: IPTG is a non-metabolizable analog of allolactose that acts as a potent inducer of the lac operon. [, , ]

Ortho-nitrophenyl-β-D-galactopyranoside (ONPG)

Compound Description: ONPG is a chromogenic substrate commonly used for the detection and quantification of β-galactosidase activity. [, , , ]

Relevance: While not directly involved in the synthesis of allolactose, ONPG serves as a valuable tool for studying β-galactosidase activity, providing insights into the enzyme's hydrolytic behavior and reaction kinetics, which are relevant for understanding allolactose production. [, , , ]

β-D-Galactopyranosyl-(1→6)-α,β-D-glucopyranose

Compound Description: This disaccharide represents the full chemical name for allolactose, emphasizing its structure: a β-D-galactopyranosyl unit linked to the 6-position of an α,β-D-glucopyranose unit. []

Overview

Allolactose is a disaccharide that serves as a natural inducer of the lac operon in Escherichia coli. It is formed through the enzymatic action of beta-galactosidase, which catalyzes the conversion of lactose into allolactose. This compound plays a crucial role in the regulation of gene expression related to lactose metabolism, acting as an essential signaling molecule that facilitates the utilization of lactose when glucose is scarce.

Source

Allolactose is primarily derived from lactose, which is abundant in dairy products. The enzyme beta-galactosidase, particularly the LacZ protein encoded by the lac operon, catalyzes its formation. This enzyme can be sourced from various microorganisms, including E. coli and certain strains of yeast and fungi that possess this enzymatic activity.

Classification

Allolactose belongs to the class of carbohydrates, specifically disaccharides. It can be classified under glycosides due to its formation through glycosidic bond formation during enzymatic reactions.

Synthesis Analysis

Methods

The synthesis of allolactose can be achieved through several methods, primarily involving enzymatic reactions:

  1. Enzymatic Synthesis: The most common method involves using purified beta-galactosidase from E. coli. This enzyme catalyzes the transgalactosylation reaction where lactose acts as a donor and glucose as an acceptor, resulting in the formation of allolactose .
  2. Chemical Synthesis: Alternative synthetic routes include regioselective glycosylation and stepwise synthesis techniques using D-glucose and D-galactose as substrates. These methods may involve various chemical reagents and conditions to achieve the desired product .

Technical Details

The enzymatic reaction typically requires specific conditions such as pH, temperature, and substrate concentrations to optimize yield. For instance, studies have shown that concentrations of lactose above 1 Eq/L significantly affect allolactose production efficiency .

Molecular Structure Analysis

Structure

Allolactose has a molecular formula of C₁₂H₂₂O₁₁ and consists of one galactose molecule linked to a glucose molecule via a beta-1,6-glycosidic bond. The structural representation highlights its cyclic forms and anomeric configurations.

Data

  • Molecular Weight: 342.30 g/mol
  • Structural Formula: The structure can be depicted as follows:
C12H22O11\text{C}_{12}\text{H}_{22}\text{O}_{11}

This structure plays a vital role in its function as an inducer for the lac operon.

Chemical Reactions Analysis

Reactions

Allolactose participates in several biochemical reactions:

  1. Formation: It is synthesized from lactose via the action of beta-galactosidase:
    Lactose GalactosidaseAllolactose+Glucose\text{Lactose}\xrightarrow{\text{ Galactosidase}}\text{Allolactose}+\text{Glucose}
  2. Hydrolysis: Allolactose can also be hydrolyzed back into its constituent monosaccharides under certain conditions.

Technical Details

The reaction kinetics are influenced by factors such as substrate concentration and enzyme activity. Kinetic studies have provided insights into the rate constants associated with allolactose synthesis and hydrolysis .

Mechanism of Action

Process

The mechanism by which allolactose induces the lac operon involves binding to the lac repressor protein, causing a conformational change that releases the repressor from the operator region of the operon. This allows for transcription of genes necessary for lactose metabolism.

Data

The binding affinity of allolactose to the lac repressor is crucial for its function as an inducer; studies indicate that allolactose has a similar affinity to glucose but operates distinctly within cellular pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Allolactose is typically found as a white crystalline powder.
  • Solubility: It is soluble in water but less soluble in organic solvents.

Chemical Properties

  • Stability: Allolactose is stable under neutral pH conditions but may degrade under extreme acidic or alkaline environments.
  • Reactivity: It can participate in further glycosylation reactions due to its hydroxyl groups.

Relevant analyses have shown that its stability and solubility characteristics make it suitable for various biochemical applications .

Applications

Allolactose has several scientific uses:

  1. Gene Regulation Studies: As an inducer of the lac operon, it is widely used in molecular biology to study gene expression mechanisms.
  2. Biotechnology: It serves as a substrate in enzyme assays involving beta-galactosidase.
  3. Food Industry: Its ability to enhance lactose utilization makes it relevant in dairy product fermentation processes.
Historical Context and Discovery of Allolactose in Genetic Regulation

Emergence of Allolactose in the lac Operon Model

The identification of allolactose (O-β-D-galactopyranosyl-(1→6)-D-glucose) as the physiological inducer of the lac operon resolved a central paradox in bacterial genetics. Early studies by Jacques Monod observed Escherichia coli exhibited diauxic growth—sequential utilization of glucose followed by lactose—accompanied by a lag phase during which metabolic enzymes appeared. This "enzyme adaptation" phenomenon suggested an unknown signal triggered lactose-metabolizing machinery [9]. Biochemical analyses revealed that intracellular lactose underwent isomerization to allolactose via β-galactosidase, a side reaction distinct from its primary hydrolytic function. This isomer acted as the molecular switch displacing the lac repressor from the operator site [2] [8]. The operon’s structural genes (lacZ, lacY, lacA) remained silenced until allolactose bound the repressor, enabling RNA polymerase access to the promoter [1] [7]. This mechanism optimized energy expenditure: enzymes for lactose catabolism were synthesized only when their substrate was available and preferred carbon sources (e.g., glucose) were depleted [6] [9].

Table 1: Key Components of the lac Operon Influenced by Allolactose

ComponentFunctionResponse to Allolactose
Lac Repressor (LacI)Binds operator to block transcriptionConformational change; dissociation from DNA
β-Galactosidase (LacZ)Hydrolyzes lactose to glucose + galactoseCatalyzes allolactose synthesis from lactose
Lactose Permease (LacY)Transports lactose into cellExpression induced upon operon derepression
Operator SiteRepressor-binding DNA sequenceFreed to permit RNA polymerase progression

Role in Jacob and Monod’s Operon Theory: From Enzyme Adaptation to Inducer Identification

Jacob and Monod’s operon theory (1961) revolutionized genetic regulation by introducing a mechanistic model for induction, with allolactose as its linchpin. Prior hypotheses posited that "adaptive enzymes" formed de novo in response to substrates. However, the PaJaMa experiments (Pardee, Jacob, Monod) demonstrated that constitutive mutants lacking the repressor gene (lacI⁻) synthesized β-galactosidase continuously—even without lactose [9] [10]. This proved induction resulted from relief of repression, not substrate-triggered enzyme activation. Allolactose was identified as the natural inducer through:

  • Metabolic Tracing: Radiolabeled lactose assays showed transient accumulation of a metabolite (later identified as allolactose) preceding maximal β-galactosidase activity [10].
  • Gratuitous Inducers: Synthetic analogs (e.g., IPTG) induced enzyme synthesis but resisted enzymatic cleavage, confirming induction required substrate-binding—not metabolism—by the repressor [3] [9].
  • Allosteric Validation: Repressor-allolactose binding studies revealed cooperative kinetics (Hill coefficient ~2), indicating two inducer molecules per repressor tetramer were needed for inactivation [1] [10].

This framework established allolactose’s role in negative inducible control. Its synthesis by β-galactosidase created a feedback loop: basal enzyme levels produced trace allolactose, which derepressed the operon to amplify enzyme synthesis [2] [8]. Evolutionary analyses later confirmed co-selection of lac repressors and β-galactosidases with allolactose-synthesizing capability, underscoring allolactose’s indispensability in operon function [2].

Table 2: Properties of Natural and Synthetic Inducers of the lac Operon

InducerStructureMetabolized by β-Galactosidase?Induction Efficiency
AllolactoseGal-β(1→6)-GlcYes (kcat = 256 s⁻¹)++++ (Natural inducer)
IPTGIsopropyl-thio-galactosideNo++++ (Gratuitous inducer)
LactoseGal-β(1→4)-GlcYes++ (Weak inducer)

Early Methodologies for Detecting Allolactose in Bacterial Systems

Initial identification and quantification of allolactose relied on techniques separating it from structurally similar sugars like lactose. Key approaches included:

  • Chromatographic Separation: Paper chromatography of E. coli extracts resolved allolactose (Rf = 0.35) from lactose (Rf = 0.28) and glucose using butanol-acetic acid-water solvents. Radioactive tracers ([¹⁴C]-lactose) enabled detection at nanomolar concentrations [5] [10].
  • Enzymatic Assays: Differential hydrolysis exploited allolactose’s resistance to Aspergillus β-galactosidase (cleaves β(1→4) but not β(1→6) linkages). Lactose depletion with intact allolactose confirmed its identity [2] [5].
  • β-Galactosidase Kinetics: Spectrophotometric monitoring of o-nitrophenol-β-D-galactoside (ONPG) hydrolysis revealed competitive inhibition by allolactose (Ki = 0.2 mM vs. Km = 0.03 mM for ONPG). This distinguished it from non-inhibitory sugars [5] [10].
  • Radiolabeled Flux Analysis: Tracking [¹⁴C]-glucose incorporation into allolactose quantified its synthesis rate as 10–15% of total lactose transglycosylation by β-galactosidase [2] [8].

Table 3: Early Methodologies for Allolactose Detection (1950s–1970s)

MethodPrincipleSensitivityLimitations
Paper ChromatographySeparation by polarity/mobility~10 nmolCo-migration with other sugars
Enzyme-Coupled AssaysSelective hydrolysis + glucose detection~50 nmolRequires purified enzymes
Kinetic InhibitionCompetitive inhibition of ONPG hydrolysis~100 µMIndirect measurement
¹⁴C Tracer AnalysisRadiolabel incorporation from [¹⁴C]-lactose~1 nmolRequires specialized facilities

These methods faced challenges: allolactose’s instability, low intracellular concentrations (µM range), and rapid hydrolysis by β-galactosidase itself necessitated rapid quenching (e.g., boiling ethanol extracts) [5] [10]. Despite this, they unequivocally established allolactose as the bona fide inducer, cementing its role in the canonical model of gene regulation.

Properties

CAS Number

28447-39-4

Product Name

Allolactose

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12+/m0/s1

InChI Key

AYRXSINWFIIFAE-ONMPCKGSSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Allolactose

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O

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